molecular formula C24H17N B11950510 4-Methyl-2-(2-naphthyl)benzo[h]quinoline CAS No. 103403-98-1

4-Methyl-2-(2-naphthyl)benzo[h]quinoline

Cat. No.: B11950510
CAS No.: 103403-98-1
M. Wt: 319.4 g/mol
InChI Key: LDBYBWFHJBBIOD-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-naphthyl)benzo[h]quinoline is an organic compound with the molecular formula C24H17N and a molecular weight of 319.41 g/mol . This compound belongs to the class of benzo[h]quinolines, which are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Chemical Reactions Analysis

4-Methyl-2-(2-naphthyl)benzo[h]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction produces dihydroquinolines .

Scientific Research Applications

4-Methyl-2-(2-naphthyl)benzo[h]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-naphthyl)benzo[h]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy . Additionally, it can inhibit the activity of certain enzymes, further contributing to its biological effects.

Comparison with Similar Compounds

4-Methyl-2-(2-naphthyl)benzo[h]quinoline can be compared with other benzo[h]quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

103403-98-1

Molecular Formula

C24H17N

Molecular Weight

319.4 g/mol

IUPAC Name

4-methyl-2-naphthalen-2-ylbenzo[h]quinoline

InChI

InChI=1S/C24H17N/c1-16-14-23(20-11-10-17-6-2-3-8-19(17)15-20)25-24-21(16)13-12-18-7-4-5-9-22(18)24/h2-15H,1H3

InChI Key

LDBYBWFHJBBIOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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